Cas no 2034325-02-3 (N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide)

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide structure
2034325-02-3 structure
Product name:N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
CAS No:2034325-02-3
MF:C16H14N6O3
MW:338.32076215744
CID:6136551
PubChem ID:92129358

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
    • 6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide
    • F6524-4645
    • AKOS026694436
    • 2034325-02-3
    • N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
    • N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
    • Inchi: 1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23)
    • InChI Key: SHVIPJQYBVARKB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(OC)=C2)C=C1C(NCC1N2C=CNC(=O)C2=NN=1)=O

Computed Properties

  • Exact Mass: 338.11273833g/mol
  • Monoisotopic Mass: 338.11273833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 0.2

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-4645-5mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
5mg
$69.0 2023-09-08
Life Chemicals
F6524-4645-20mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
20mg
$99.0 2023-09-08
Life Chemicals
F6524-4645-15mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
15mg
$89.0 2023-09-08
Life Chemicals
F6524-4645-20μmol
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-4645-10mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
10mg
$79.0 2023-09-08
Life Chemicals
F6524-4645-75mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
75mg
$208.0 2023-09-08
Life Chemicals
F6524-4645-3mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
3mg
$63.0 2023-09-08
Life Chemicals
F6524-4645-40mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
40mg
$140.0 2023-09-08
Life Chemicals
F6524-4645-2mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
2mg
$59.0 2023-09-08
Life Chemicals
F6524-4645-1mg
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
2034325-02-3
1mg
$54.0 2023-09-08

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide Related Literature

Additional information on N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide

N-{8-Hydroxy-1,2,4-Triazolo[4,3-a]pyrazin-3-Ylmethyl}-6-Methoxy-1H-lndole-2-Carboxamide: A Comprehensive Overview

The compound N-{8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yilmethyl}-6-methoxy-1H-lndole-2-carboxamide (CAS No: 2034325-02-3) is a complex organic molecule with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate heterocyclic framework and functional groups that contribute to its potential biological activity and versatility in various applications.

The molecular structure of this compound comprises two primary moieties: the indole ring system and the triazolopyrazine ring system. The indole moiety is a well-known bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. In this compound, the indole ring is substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. The presence of these substituents plays a crucial role in modulating the physicochemical properties and biological activity of the molecule.

The triazolopyrazine moiety is another critical component of this compound's structure. It consists of a pyrazine ring fused to a 1,2,4-triazole ring system. The triazolopyrazine system is further substituted with an 8-hydroxy group and a methyl group attached to the nitrogen atom at position 3 of the triazole ring. This substitution pattern introduces additional complexity to the molecule and may influence its interactions with biological targets.

Recent studies have highlighted the potential of this compound as a promising candidate for drug development due to its unique structural features and potential bioactivity. Researchers have explored its ability to modulate various cellular pathways and its potential as an inhibitor or activator of key enzymes or receptors involved in disease processes such as cancer, inflammation, and neurodegenerative disorders.

One area of active research involves investigating the role of this compound in inhibiting histone deacetylases (HDACs), which are enzymes implicated in gene regulation and cancer progression. Early findings suggest that this compound may exhibit HDAC inhibitory activity, making it a potential candidate for anti-cancer drug development.

In addition to its enzymatic targets, this compound has also been studied for its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The presence of functional groups such as the methoxy group and carboxamide group may enhance its binding affinity to these receptors, potentially leading to novel therapeutic applications.

Another area of interest lies in understanding the pharmacokinetic properties of this compound. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as an orally available drug. Preliminary data indicate that this compound exhibits favorable pharmacokinetic characteristics, including moderate solubility and stability in physiological conditions.

Furthermore, computational studies have been conducted to predict the toxicity profile of this compound using various in silico models. These studies aim to identify potential safety concerns early in the drug development process and guide further optimization efforts.

In terms of synthesis, this compound can be prepared through a multi-step organic synthesis involving advanced coupling reactions and cyclization processes. The synthesis typically begins with the preparation of key intermediates such as substituted indoles and triazolopyrazines before their subsequent coupling via amide bond formation or other suitable methods.

The development of efficient synthetic routes for this compound is essential for scaling up production if it progresses into clinical trials or commercialization phases.

Overall,N-{8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yilmethyl}-6-methoxy-1H-lndole-carboxamide represents an intriguing molecule with significant potential in drug discovery research due to its unique structural features and promising biological activity profiles.

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